An In-depth Technical Guide to 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8): A Predictive and Comparative Analysis
An In-depth Technical Guide to 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8): A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8), a novel heterocyclic compound. Due to the limited publicly available data on this specific molecule, this document employs a predictive and comparative approach. By examining the extensive research on structurally related pyrazole sulfonamide derivatives, this guide infers potential synthetic routes, mechanisms of action, and therapeutic applications. The core structure, combining a 4-aminopyrazole moiety with a sulfonamide functional group, suggests a rich potential for biological activity, drawing from the well-established pharmacological profiles of these two classes of compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds, providing both theoretical grounding and practical, albeit generalized, experimental protocols.
Introduction: Deconstructing the Core Scaffold
The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory (Celecoxib) to anticancer (Crizotinib) and anti-obesity (Rimonabant) treatments.[1][2] Its synthetic accessibility and ability to serve as a versatile bioisostere have made it a "privileged structure" in drug discovery.[3] Similarly, the sulfonamide functional group is a well-established pharmacophore, most famously in antibacterial drugs, but also in agents with anticancer, anti-inflammatory, and antiviral properties.[4][5]
The compound 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide brings these two powerful moieties together. Its structure features:
-
A 1,3-dimethyl-1H-pyrazole ring , which provides a stable aromatic core.
-
A sulfonamide group at the 3-position , a key functional group for interacting with various biological targets.
-
An amino group at the 4-position , which can act as a hydrogen bond donor and a site for further chemical modification.
This unique combination of functional groups suggests that 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide could exhibit a range of biological activities, making it a compound of significant interest for further investigation.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₁₀N₄O₂S | Based on structural analysis. |
| Molecular Weight | 190.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar pyrazole sulfonamides are crystalline solids.[6] |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol. | Based on the polarity of the sulfonamide and amino groups. |
| LogP (Octanol/Water) | Predicted to be low to moderate. | The presence of polar functional groups would decrease lipophilicity. |
Potential Synthesis Route (Hypothetical)
A plausible synthetic route for 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide can be conceptualized based on established methods for the synthesis of pyrazole sulfonamides.[4][7] A common strategy involves the sulfonylation of a pre-formed pyrazole ring, followed by amination.
Hypothetical Two-Step Synthesis Protocol:
Step 1: Sulfonylation of 1,3-dimethyl-1H-pyrazole
-
Reactants: 1,3-dimethyl-1H-pyrazole and chlorosulfonic acid.
-
Procedure: To a stirred solution of chlorosulfonic acid in an appropriate solvent (e.g., chloroform) under an inert atmosphere and cooled to 0°C, slowly add 1,3-dimethyl-1H-pyrazole.
-
After the addition is complete, the reaction mixture is gradually warmed to a higher temperature (e.g., 60°C) and stirred for several hours to ensure complete reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched with cold water, and the resulting sulfonyl chloride is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Step 2: Amination of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Reactants: 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and a suitable amine (in this case, methylamine).
-
Procedure: The pyrazole sulfonyl chloride is dissolved in a solvent such as dichloromethane.
-
To this solution, an excess of methylamine (as a solution or gas) is added at a controlled temperature (e.g., 0-25°C).
-
The reaction is stirred for several hours at room temperature.
-
The progress is monitored by TLC.
-
After completion, the reaction mixture is washed with water to remove any excess amine and salts.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which can then be purified by column chromatography or recrystallization to obtain 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide.
Caption: Hypothetical synthesis of the target compound.
Predicted Biological Activity and Mechanism of Action
The biological activity of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide can be inferred from the extensive research on its structural analogues. Pyrazole sulfonamides have been shown to target a variety of enzymes and cellular pathways.
Kinase Inhibition
A significant body of research highlights pyrazole sulfonamides as potent kinase inhibitors.[8][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Substituted 1H-pyrazole biaryl sulfonamides have been identified as novel, potent, and selective inhibitors of the G2019S mutant of LRRK2, which is implicated in Parkinson's disease.[9][10][11]
-
Abl Kinase: Pyrazolo[4,3-e][4][5][10]triazine sulfonamide derivatives have demonstrated inhibitory activity against Abl protein kinase, with selective antiproliferative effects against Bcr-Abl positive cancer cell lines.[8]
-
B-raf Kinase: 1,3,4-triarylpyrazole derivatives bearing a sulfonamide group have shown promise as B-raf inhibitors.[3]
Given these precedents, it is plausible that 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide could function as a kinase inhibitor. The N,1-dimethyl-pyrazole core could serve as a scaffold for binding to the ATP-binding pocket of various kinases, while the sulfonamide and amino groups could form critical hydrogen bonds with the hinge region of the kinase domain.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Antimicrobial Activity
The sulfonamide moiety is classically associated with antibacterial activity, and numerous pyrazole-sulfonamide hybrids have been investigated as antimicrobial agents.[5][12]
-
Mechanism: These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5]
-
Spectrum: Various pyrazole-based sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[12][13] Some derivatives also exhibit antifungal properties.[5]
The presence of the sulfonamide group in the target compound suggests it could be explored for its antimicrobial potential.
Carbonic Anhydrase Inhibition
Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[14][15] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some cancers. Pyrazole-based sulfonamides have been synthesized and shown to be effective inhibitors of human CA isoforms I, II, IX, and XII.[14][16]
NADPH Oxidase (NOX) Inhibition
Derivatives with a pyrazole-sulfonamide core have been identified as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in oxidative stress in neurodegenerative diseases.[17] This opens up another potential avenue for the therapeutic application of this class of compounds.
Potential Therapeutic Applications (Inferred)
Based on the predicted biological activities, 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide and its derivatives could be valuable leads in several therapeutic areas:
-
Oncology: As potential inhibitors of kinases like B-Raf or Abl, these compounds could be investigated for the treatment of various cancers.[3][8]
-
Infectious Diseases: The sulfonamide moiety suggests potential for development as antibacterial or antifungal agents.[5][12]
-
Neurodegenerative Diseases: The demonstrated activity of related compounds against LRRK2 and NOX2 indicates potential applications in Parkinson's and Alzheimer's diseases.[10][17]
-
Inflammatory Disorders: Many kinase inhibitors and CA inhibitors have anti-inflammatory properties.[4][15]
-
Metabolic Diseases: Certain pyrazole sulfonamides have been explored as antidiabetic agents through mechanisms like α-glucosidase inhibition.[18]
Generalized Experimental Protocol: In Vitro Kinase Assay
To evaluate the potential of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide as a kinase inhibitor, a generalized in vitro kinase assay protocol is provided below. This protocol would need to be optimized for the specific kinase of interest.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplate reader (luminometer or fluorescence reader)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Kinase substrate.
-
Recombinant kinase enzyme.
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (or substrate phosphorylated), which is inversely proportional to the kinase inhibition.
-
Data Acquisition: Read the plate on a microplate reader to measure the signal (luminescence or fluorescence).
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
While direct experimental data on 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8) is currently scarce, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a biologically active molecule. The fusion of the pyrazole and sulfonamide pharmacophores creates a scaffold ripe for exploration, with likely activities in kinase inhibition, antimicrobial action, and carbonic anhydrase modulation.
This guide provides a foundational framework for researchers to begin investigating this compound. Future work should focus on:
-
Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for biological testing.
-
Performing broad-spectrum biological screening to identify its primary targets and activities.
-
Conducting structure-activity relationship (SAR) studies by synthesizing and testing analogues to optimize potency and selectivity.
-
Elucidating the precise mechanism of action for any confirmed biological activities through biochemical and cellular assays.
The exploration of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide and its derivatives represents a promising frontier in the ongoing search for novel therapeutic agents.
References
A comprehensive list of references is provided below, consolidating all sources cited within this technical guide.
References
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